![molecular formula C12H15NOS B7594570 3-Benzylsulfanyl-1-methylpyrrolidin-2-one](/img/structure/B7594570.png)
3-Benzylsulfanyl-1-methylpyrrolidin-2-one
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Overview
Description
3-Benzylsulfanyl-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMSMP and has a molecular formula of C12H15NO2S.
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-1-methylpyrrolidin-2-one is not fully understood. However, studies have shown that it may act as a potent inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory pathway. BMSMP may also interact with various neurotransmitter systems in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzylsulfanyl-1-methylpyrrolidin-2-one have been extensively studied. BMSMP has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory pathway. It has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, BMSMP has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Benzylsulfanyl-1-methylpyrrolidin-2-one in lab experiments is its potential use in medicinal chemistry. BMSMP has been found to exhibit various biological activities, which makes it a promising candidate for drug development. However, one of the limitations of using BMSMP is its low solubility in water, which may limit its bioavailability in vivo.
Future Directions
For the study of BMSMP include exploring its potential use in the treatment of neurological disorders and optimizing the synthesis method to increase the yield of the final product.
Synthesis Methods
The synthesis of 3-Benzylsulfanyl-1-methylpyrrolidin-2-one involves the reaction of 1-methylpyrrolidin-2-one with benzyl mercaptan in the presence of a catalyst. This reaction results in the formation of a thioether linkage between the pyrrolidinone and benzyl groups. The synthesis of BMSMP has been optimized, and various methods have been developed to increase the yield of the final product.
Scientific Research Applications
3-Benzylsulfanyl-1-methylpyrrolidin-2-one has various scientific research applications, and it has been extensively studied for its potential use in medicinal chemistry. BMSMP has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
3-benzylsulfanyl-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-13-8-7-11(12(13)14)15-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQAMUIWDNETMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfanyl-1-methylpyrrolidin-2-one |
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